molecular formula C15H18BrNO3S B2709370 N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide CAS No. 457928-03-9

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide

Cat. No. B2709370
CAS RN: 457928-03-9
M. Wt: 372.28
InChI Key: JHYZOBONXHUIND-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide, also known as BPTP, is a chemical compound that has gained significant attention in the scientific research community due to its potential application in various fields. BPTP is a thienyl-substituted amide that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide varies depending on its application. In anticancer studies, N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide has been shown to induce apoptosis by activating the mitochondrial pathway. N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide has also been shown to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase. In material science, N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide acts as a donor material in organic solar cells, absorbing light and generating excitons. In organic electronics, N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide acts as a p-type semiconductor in organic field-effect transistors, allowing for the modulation of current flow.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide has been shown to have minimal toxicity in vitro and in vivo. In anticancer studies, N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide has been shown to selectively target cancer cells, leaving normal cells unaffected. In material science and organic electronics, N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide has been shown to have minimal impact on the environment.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide is its versatility in various fields of research. N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide can be synthesized in relatively large quantities and has been shown to have minimal toxicity. One limitation of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide is its relatively low solubility in common organic solvents, which can limit its use in certain applications.

Future Directions

There are several future directions for N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide research. In medicinal chemistry, further studies are needed to determine the optimal dosage and delivery method for N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide as an anticancer agent. In material science, further studies are needed to improve the efficiency of organic solar cells using N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide as a donor material. In organic electronics, further studies are needed to optimize the performance of organic field-effect transistors using N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide as a p-type semiconductor. Additionally, further studies are needed to explore the potential application of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide in other fields, such as catalysis and sensing.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide involves a multi-step process that starts with the reaction of 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride. This intermediate is then reacted with 2,3-dihydrothiophene-1,1-dioxide in the presence of triethylamine to form 4-bromophenyl 2,3-dihydrothieno[3,4-d][1,3]oxazin-2-one. The final step involves the reaction of this intermediate with 1-bromo-1-phenylpentan-3-one in the presence of potassium carbonate to form N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide.

Scientific Research Applications

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide has been studied for its potential application in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide has been studied for its potential as an anticancer agent. Studies have shown that N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In material science, N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide has been studied for its potential application in organic solar cells. Studies have shown that N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide can act as a donor material in organic solar cells, leading to improved efficiency. In organic electronics, N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide has been studied for its potential application in organic field-effect transistors. Studies have shown that N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide can act as a p-type semiconductor in organic field-effect transistors, leading to improved performance.

properties

IUPAC Name

N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO3S/c1-2-3-4-15(18)17(13-7-5-12(16)6-8-13)14-9-10-21(19,20)11-14/h5-10,14H,2-4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYZOBONXHUIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide

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